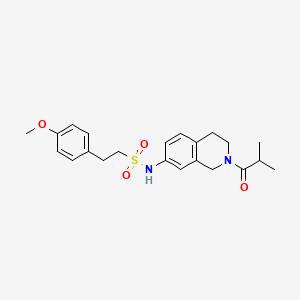

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-16(2)22(25)24-12-10-18-6-7-20(14-19(18)15-24)23-29(26,27)13-11-17-4-8-21(28-3)9-5-17/h4-9,14,16,23H,10-13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSQZYFOSLXLKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core One common approach is the reduction of isoquinoline derivatives to form the tetrahydroisoquinoline structure

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions. The use of catalysts and optimization of reaction parameters such as temperature and pressure are crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its biological activity and potential as a therapeutic agent.

Medicine: Investigating its pharmacological properties and possible use in drug development.

Industry: Utilization in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, in particular, plays a crucial role in its biological activity. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s structural uniqueness lies in its combination of substituents. Key comparisons with analogs from the evidence include:

- Isobutyryl vs. Trifluoroacetyl (): The isobutyryl group in the target compound is less electron-withdrawing than the trifluoroacetyl group in ’s analog.

- 4-Methoxyphenyl vs. Cyclopropylethyl-Fluorophenyl (): The 4-methoxyphenyl group introduces electron-donating properties, improving solubility via polar interactions, whereas the cyclopropylethyl-fluorophenyl group in enhances lipophilicity and steric bulk, favoring membrane penetration .

- Sulfonamide vs. Triazole-Thione (): The sulfonamide group in the target compound offers hydrogen-bonding capacity, contrasting with the thione group in ’s triazoles, which may engage in tautomerism and metal coordination .

Spectroscopic and Analytical Data

Key spectroscopic differences inferred from analogs:

- IR Spectroscopy:

- NMR Spectroscopy:

- The 4-methoxyphenyl group in the target compound would show a singlet at ~3.8 ppm (OCH₃) in ¹H NMR, distinct from ’s cyclopropylethyl protons (δ ~0.5–1.5 ppm) and aromatic fluorine signals .

Biological Activity

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a tetrahydroisoquinoline core linked to a sulfonamide group and a methoxyphenyl substituent. The molecular formula is with a molecular weight of 388.5 g/mol. The structural features contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 388.5 g/mol |

| CAS Number | 955720-67-9 |

The biological activity of this compound is largely attributed to its ability to modulate various biochemical pathways:

- Inhibition of Enzymatic Activity : The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis, which is critical for bacterial proliferation.

- Neuroprotective Effects : The tetrahydroisoquinoline structure has been associated with neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- PPARγ Agonism : Similar compounds have shown activity as partial agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in glucose metabolism and fat cell differentiation .

Antibacterial Properties

The sulfonamide moiety enhances the compound's antibacterial effects by inhibiting the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective effects through antioxidant mechanisms and modulation of neurotransmitter systems. These effects may contribute to potential therapeutic applications in treating neurodegenerative disorders.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide. Results showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

- Neuroprotection : In a model of neurodegeneration induced by oxidative stress, the compound demonstrated a reduction in neuronal cell death and improved cell viability compared to controls. This suggests its potential as a therapeutic agent for neurodegenerative diseases.

Synthesis

The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves several steps:

- Formation of Tetrahydroisoquinoline Core : This can be achieved through the Pictet-Spengler reaction.

- Acylation : The tetrahydroisoquinoline intermediate is acylated using isobutyryl chloride.

- Sulfonamide Formation : The final step involves the reaction with 4-methoxybenzenesulfonyl chloride to form the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.